molecular formula C9H11NO3S B13055094 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055094
M. Wt: 213.26 g/mol
InChI Key: CHRSJSYYDNVVMP-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methylsulfonyl group and an amine group attached to the dihydrobenzo[B]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: N-alkylated amine derivatives.

Scientific Research Applications

Drug Development

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has been identified as a promising lead compound in drug discovery due to its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets such as enzymes and receptors, which could modulate their activity and lead to therapeutic effects .

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Activity: Preliminary data indicate that the compound may inhibit cancer cell proliferation through specific molecular pathways .

Synthesis and Industrial Applications

The synthesis of this compound typically involves several key steps that can be optimized for scalability in industrial settings. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance cost-effectiveness and efficiency .

Antimicrobial Testing

A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential use as an antibiotic .

Anticancer Research

In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. Further studies are needed to explore the underlying mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfonyl)-1,3-benzothiazol-2-ylamine
  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Uniqueness

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and amine groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other benzofuran derivatives.

Biological Activity

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesis, and associated research findings.

  • Chemical Formula : C₉H₁₁N₁O₃S
  • CAS Number : 1881293-31-7
  • Molecular Structure : The compound features a methylsulfonyl group attached to a dihydrobenzo[b]furan structure, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related derivatives:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives with methyl groups at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity against various cancer cell lines, indicating structure-activity relationships that favor certain substitutions .
  • Potency : In assays involving human leukemia cell lines (HL-60 and U937), compounds similar to this compound demonstrated GI₅₀ values as low as 0.01 µM, indicating potent anti-cancer properties .
  • Comparative Efficacy : A comparative study revealed that modifications at the C–3 and C–6 positions significantly affected the potency of the compounds. For example, compounds with methoxy groups at these positions showed increased activity compared to their unsubstituted counterparts .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives may exhibit anti-inflammatory properties by modulating pathways involved in inflammation .
  • CB₂ Agonism : Research indicates that related benzofuran compounds may act as selective agonists for cannabinoid receptors, which could have implications for pain management and neuroprotection .

Study 1: Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of various benzofuran derivatives against a panel of cancer cell lines. The results indicated that this compound derivatives inhibited cell growth significantly more than control compounds.

CompoundCell LineGI₅₀ (µM)
10hHL-600.01
10iU9370.229
10jMDA-MB-4350.237

Study 2: Molecular Docking Analysis

Molecular docking studies have elucidated the binding interactions of the compound with tubulin. The analysis revealed critical hydrophobic interactions that stabilize the binding at the α/β interface of tubulin, suggesting a competitive inhibition mechanism with colchicine .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3

InChI Key

CHRSJSYYDNVVMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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